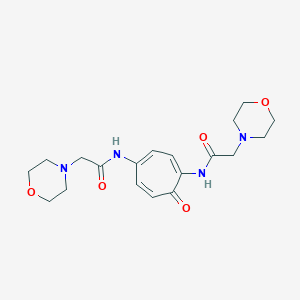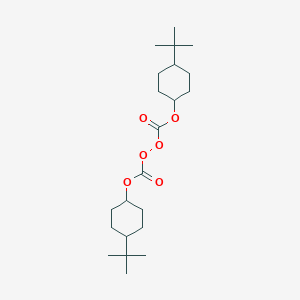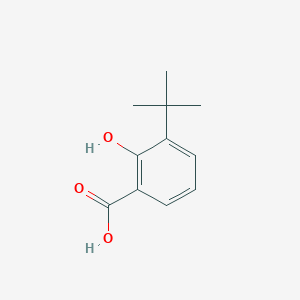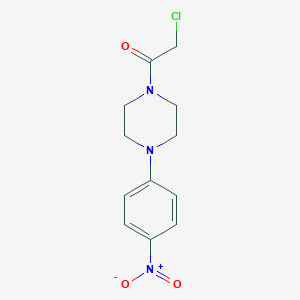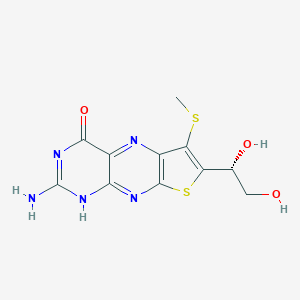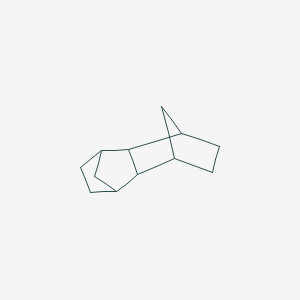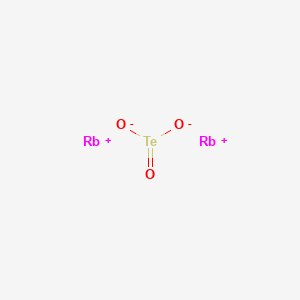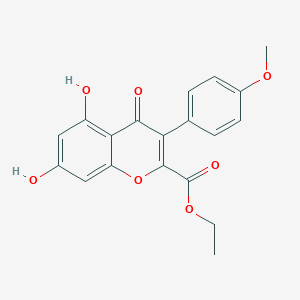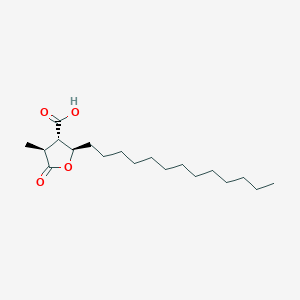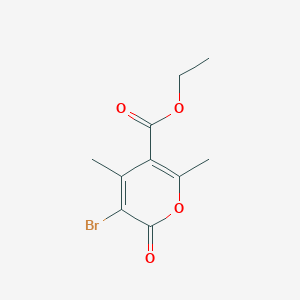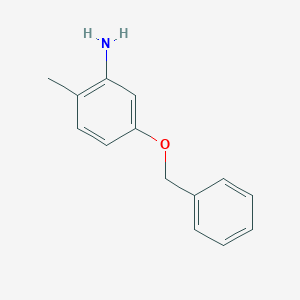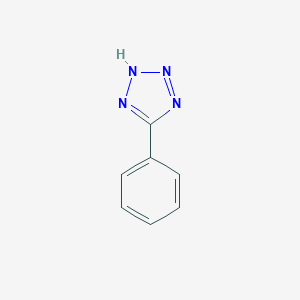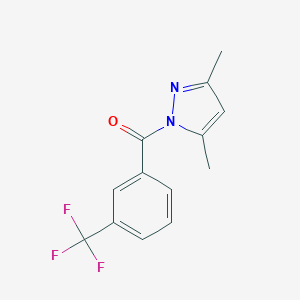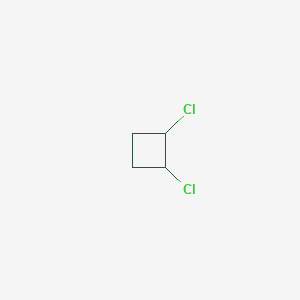
1,2-Dichlorocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichlorocyclobutane is a chemical compound that is commonly used in scientific research. It is a cyclic organic compound that contains two chlorine atoms and a four-carbon ring. This compound is used in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of 1,2-Dichlorocyclobutane is not well understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, through covalent bonding. This interaction can lead to changes in the structure and function of these molecules, which can affect cellular processes.
Biochemical and Physiological Effects:
1,2-Dichlorocyclobutane has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have cytotoxic effects on cancer cells. The compound has been shown to have neurotoxic effects, which may be related to its ability to inhibit the activity of certain enzymes in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,2-Dichlorocyclobutane in lab experiments is its high reactivity. The compound can easily react with other molecules, which makes it useful in the synthesis of complex organic compounds. However, the compound is also highly toxic and can be dangerous to handle. It is important to take proper safety precautions when working with this compound.
Orientations Futures
There are several future directions for research on 1,2-Dichlorocyclobutane. One area of research is the development of new synthetic methods for the compound. This could lead to the synthesis of new organic compounds with important applications in medicine and other fields. Another area of research is the investigation of the compound's mechanism of action and its effects on biological molecules. This could lead to the development of new drugs and therapies for various diseases. Finally, research could be conducted on the compound's environmental impact and potential toxicity to humans and other organisms.
Méthodes De Synthèse
1,2-Dichlorocyclobutane can be synthesized by the reaction of cyclobutene with chlorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the product is dependent on the reaction conditions. The purity of the product can be improved by distillation and recrystallization.
Applications De Recherche Scientifique
1,2-Dichlorocyclobutane is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is used in the synthesis of cyclobutane derivatives, which have important applications in medicinal chemistry. The compound is also used in the synthesis of natural products and other complex organic compounds.
Propriétés
Numéro CAS |
17437-39-7 |
|---|---|
Nom du produit |
1,2-Dichlorocyclobutane |
Formule moléculaire |
C4H6Cl2 |
Poids moléculaire |
124.99 g/mol |
Nom IUPAC |
1,2-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-2-4(3)6/h3-4H,1-2H2 |
Clé InChI |
MPWHMPULOPKVDQ-UHFFFAOYSA-N |
SMILES |
C1CC(C1Cl)Cl |
SMILES canonique |
C1CC(C1Cl)Cl |
Synonymes |
1,2-Dichlorocyclobutane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



